

Harmane-d4: A Technical Guide to Safety and Handling for Research Professionals

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Compound of Interest

Compound Name: Harmane-d4

Cat. No.: B15620393

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Disclaimer: No specific Safety Data Sheet (SDS) for **Harmane-d4** is publicly available. The following information is compiled from the SDS of its non-deuterated analog, Harmane, and should be used as a primary reference for safety and handling procedures. The deuterium labeling in **Harmane-d4** is not expected to significantly alter its fundamental chemical and toxicological properties.

Introduction

Harmane-d4 is the deuterated form of Harmane, a naturally occurring β -carboline alkaloid. It is utilized in research, particularly in pharmacokinetic and metabolic studies, where the isotopic labeling allows for its differentiation from endogenous Harmane. Harmane itself is a potent neuroactive compound with a range of pharmacological effects, primarily acting as a reversible inhibitor of monoamine oxidase A (MAO-A). It also exhibits affinity for imidazoline and adrenergic receptors. This guide provides a comprehensive overview of the safety, handling, and known biological activities of Harmane, which should be applied to the handling of **Harmane-d4**.

Safety Data

The following tables summarize the key safety and physical property data for Harmane. Researchers handling **Harmane-d4** should adhere to these guidelines.

Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	C ₁₂ H ₆ D ₄ N ₂	[1][2]
Molecular Weight	186.24 g/mol	[1]
Appearance	Crystalline powder	[3]
Melting Point	237–238 °C (458.6–460.4 °F)	[4]
Solubility	Soluble in dilute acids. Methanol: 100 µg/mL.	[3]
Storage Temperature	-20°C	

Toxicological Data

Hazard Identification	Description	Reference
Acute Toxicity	Harmful if swallowed or in contact with skin. Limited evidence of a carcinogenic effect. Accidental ingestion may be harmful.	[3]
LD50 (Intraperitoneal, mouse)	50 mg/kg	[4]
Primary Irritant Effect	On the skin: No irritant effect. On the eye: No irritating effect.	[4]
Sensitization	No sensitizing effects known.	[4]

Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling **Harmane-d4**.

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

- Ensure emergency eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

PPE	Specification
Eye/Face Protection	Wear chemical safety goggles or a face shield.
Skin Protection	Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection	For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

General Hygiene

- Avoid all personal contact, including inhalation.^[3]
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling.

First Aid Measures

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact	Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Ingestion	Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Procedures

- **Minor Spills:** For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.
- **Major Spills:** Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols & Handling

Solution Preparation

- **Solvents:** For biological assays, Harmane and its derivatives are often dissolved in dimethyl sulfoxide (DMSO).^[5] For other applications, methanol is a suitable solvent.
- **Procedure:** When preparing solutions, add the solvent to the powdered **Harmane-d4** slowly and sonicate if necessary to ensure complete dissolution.

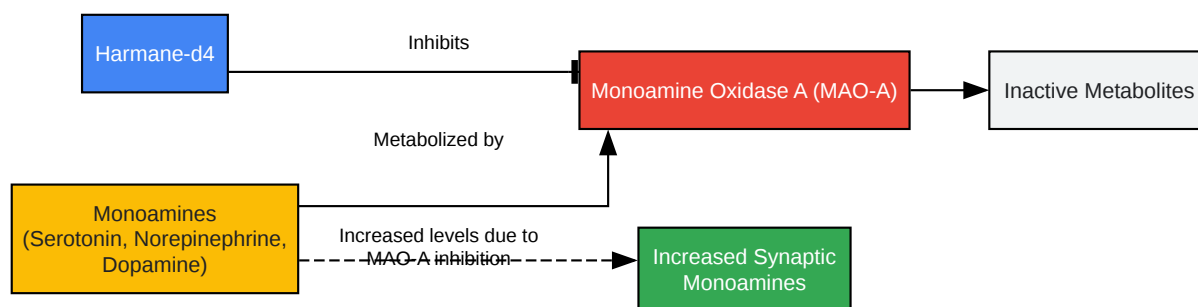
Example Experimental Concentrations

- In in vitro studies, concentrations of Harmane and its derivatives have been used in the range of 6.25 μM to 200 μM .^[5] The specific concentration will depend on the experimental system and objectives.

Biological Activity and Signaling Pathways

Harmane's primary mechanism of action is the inhibition of MAO-A, which leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.^{[6][7]} It also interacts with imidazoline and $\alpha 2$ -adrenergic receptors.

Monoamine Oxidase A (MAO-A) Inhibition Pathway

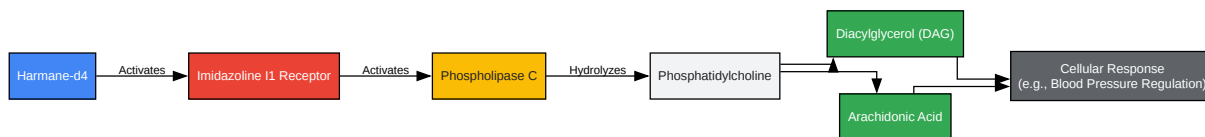


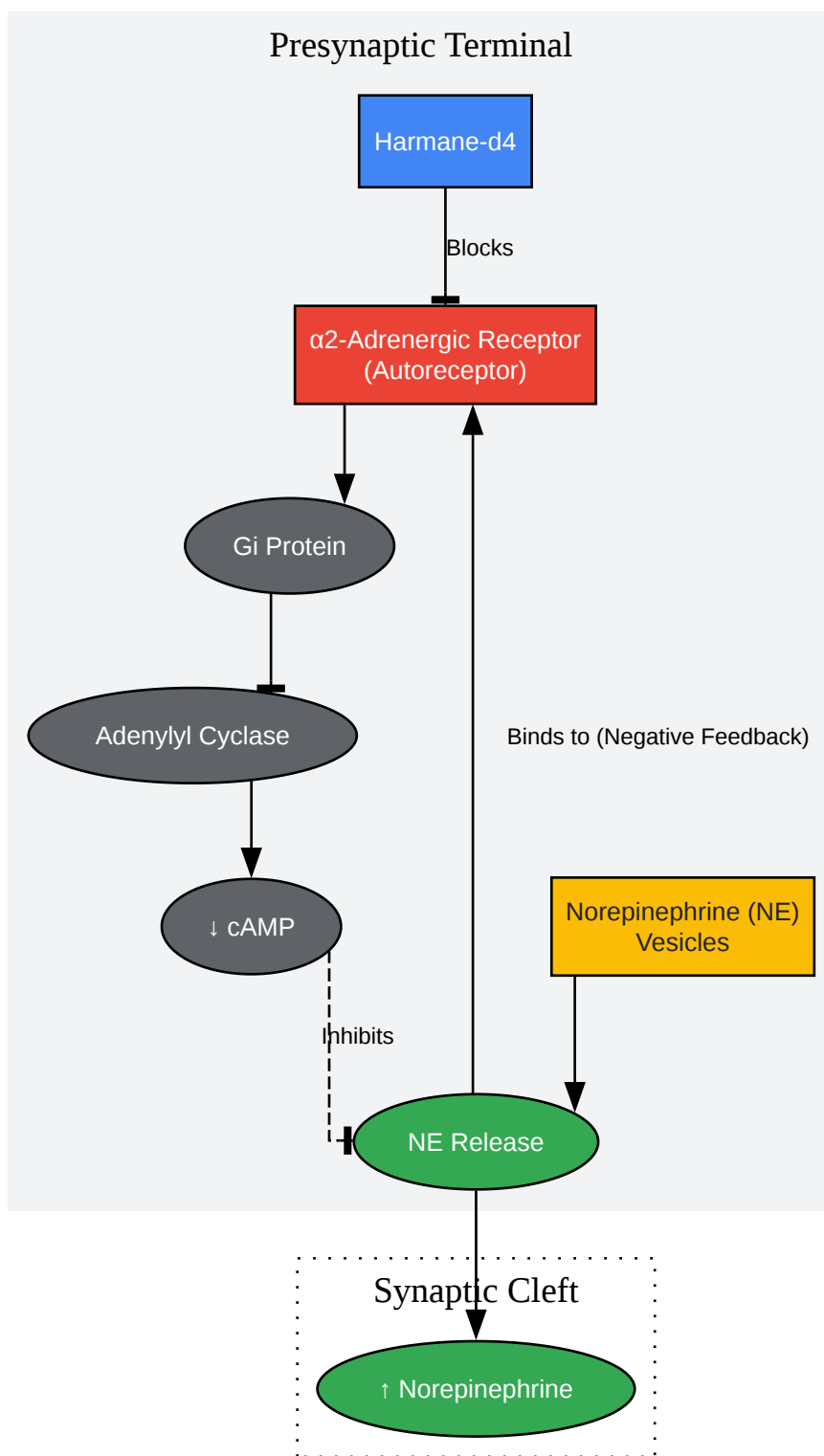
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Caption: Inhibition of MAO-A by **Harmane-d4** prevents the breakdown of monoamine neurotransmitters.

Imidazoline I1 Receptor Signaling

Harmane is an agonist of the I1-imidazoline receptor, which is implicated in the regulation of blood pressure.[8] The exact downstream signaling cascade is still under investigation but is known to be distinct from traditional G-protein coupled receptor pathways.[8]





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